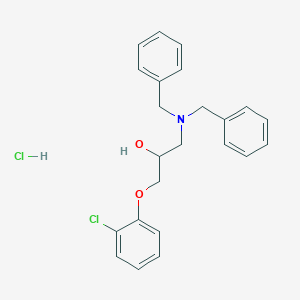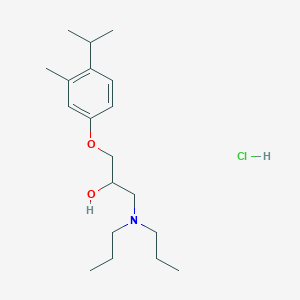
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, also known as L-644,711, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. This compound has been extensively studied for its potential applications in scientific research and drug development.
Mécanisme D'action
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride acts as a competitive antagonist of beta-adrenergic receptors, specifically the beta-1 subtype. By binding to these receptors, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride blocks the action of catecholamines such as epinephrine and norepinephrine, which normally stimulate these receptors. This results in a decrease in heart rate and blood pressure, as well as other physiological effects.
Biochemical and Physiological Effects:
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been shown to have several biochemical and physiological effects in various experimental models. These effects include a decrease in heart rate and blood pressure, as well as a reduction in the contractility of cardiac muscle. 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has also been shown to have anti-arrhythmic effects, as well as potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a highly selective beta-1 antagonist, which allows for specific investigation of the role of beta-1 receptors in various physiological and pathological conditions. However, one limitation of 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride. One area of interest is the investigation of the role of beta-1 receptors in various cardiovascular diseases, such as hypertension and heart failure. Additionally, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride may have potential applications in the treatment of arrhythmias and other cardiac disorders. Further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
Applications De Recherche Scientifique
1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular research. This compound has been shown to selectively block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. As such, 1-(dipropylamino)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride has been used to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(dipropylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-6-10-20(11-7-2)13-17(21)14-22-18-8-9-19(15(3)4)16(5)12-18;/h8-9,12,15,17,21H,6-7,10-11,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBOVFHKKZGYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC(=C(C=C1)C(C)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)
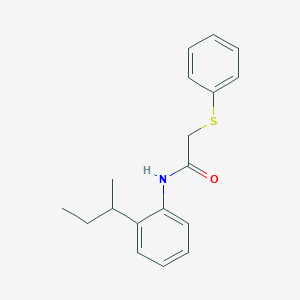
![5-{1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3975748.png)
![N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3975755.png)
![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)
![isopropyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3975773.png)
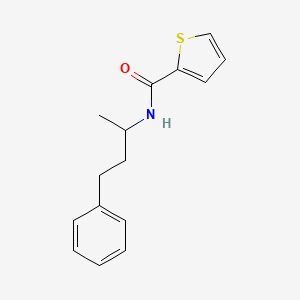

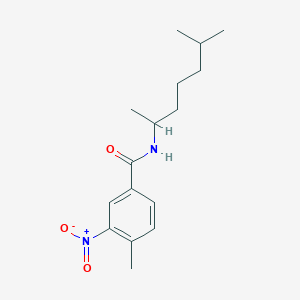
![2-{[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]amino}-N,N-dimethylethanesulfonamide](/img/structure/B3975804.png)
